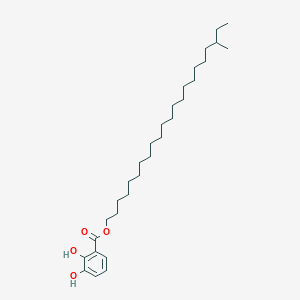

20-Methyldocosyl 2,3-dihydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

20-Methyldocosyl 2,3-dihydroxybenzoate is a chemical compound belonging to the class of benzoic acid esters. It is characterized by its molecular formula C30H52O4 and a molecular weight of 476.70 g/mol . This compound is notable for its structural complexity, featuring a long alkyl chain and a benzoate ester group with two hydroxyl groups at the 2 and 3 positions on the benzene ring .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 20-Methyldocosyl-2,3-Dihydroxybenzoat beinhaltet typischerweise die Veresterung von 2,3-Dihydroxybenzoesäure mit 20-Methyldocosanol. Die Reaktion wird üblicherweise in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt, um den Veresterungsprozess zu erleichtern . Die Reaktionsbedingungen umfassen häufig das Rückflussk Kochen der Reaktanten in einem wasserfreien Lösungsmittel wie Dichlormethan oder Toluol für mehrere Stunden.

Industrielle Produktionsverfahren

Die industrielle Produktion von 20-Methyldocosyl-2,3-Dihydroxybenzoat kann ähnliche Veresterungsprozesse beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

20-Methyldocosyl-2,3-Dihydroxybenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen am Benzolring können zu Chinonen oxidiert werden.

Reduktion: Die Estergruppe kann unter bestimmten Bedingungen zu einem Alkohol reduziert werden.

Substitution: Die Hydroxylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.

Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Benzoaten.

Wissenschaftliche Forschungsanwendungen

20-Methyldocosyl-2,3-Dihydroxybenzoat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht für seine mögliche Rolle in biologischen Systemen und Interaktionen mit Enzymen.

Medizin: Erforscht für seine pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen.

Industrie: Wird bei der Formulierung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 20-Methyldocosyl-2,3-Dihydroxybenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Es wurde vorhergesagt, dass es mit Enzymen wie Cathepsin D und dem nuklearen Faktor NF-kappa-B p105-Untereinheit interagiert . Diese Interaktionen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen in biologischen Systemen führt .

Wirkmechanismus

The mechanism of action of 20-Methyldocosyl 2,3-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. It has been predicted to interact with enzymes such as cathepsin D and nuclear factor NF-kappa-B p105 subunit . These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,3-Dihydroxybenzoesäure: Ein einfacheres Analogon mit ähnlichen Hydroxylgruppen am Benzolring.

20-Methyldocosanol: Die Alkohol-Gegenpart ohne die Esterbindung.

Benzoesäureester: Eine breitere Klasse von Verbindungen mit unterschiedlichen Alkylketten und Estergruppen.

Einzigartigkeit

20-Methyldocosyl-2,3-Dihydroxybenzoat ist einzigartig aufgrund seiner langen Alkylkette und der spezifischen Esterbindung, die im Vergleich zu seinen einfacheren Analoga unterschiedliche physikalisch-chemische Eigenschaften und biologische Aktivitäten verleihen .

Eigenschaften

Molekularformel |

C30H52O4 |

|---|---|

Molekulargewicht |

476.7 g/mol |

IUPAC-Name |

20-methyldocosyl 2,3-dihydroxybenzoate |

InChI |

InChI=1S/C30H52O4/c1-3-26(2)22-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25-34-30(33)27-23-21-24-28(31)29(27)32/h21,23-24,26,31-32H,3-20,22,25H2,1-2H3 |

InChI-Schlüssel |

FIEXPCXAWNKDMT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)

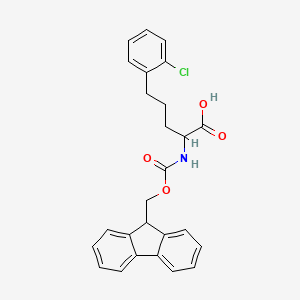

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)